molecular formula C5H7N7 B105604 2,6,8-Triaminopurine CAS No. 18802-62-5

2,6,8-Triaminopurine

Cat. No.: B105604
CAS No.: 18802-62-5
M. Wt: 165.16 g/mol
InChI Key: FNUSUXSXQXLDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,8-Triaminopurine is a purine derivative characterized by the presence of three amino groups at positions 2, 6, and 8 on the purine ring. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,8-Triaminopurine typically involves the introduction of amino groups onto the purine ring. One common method starts with the halogenated purine, such as 2,6-dichloropurine, which undergoes nucleophilic substitution reactions to introduce the amino groups. The reaction conditions often involve the use of ammonia or amines under acidic or basic conditions to facilitate the substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: 2,6,8-Triaminopurine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of amines or ammonia under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted purines .

Scientific Research Applications

2,6,8-Triaminopurine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in genetic research and as a mutagenic agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2,6,8-Triaminopurine involves its interaction with nucleic acids and proteins. The compound can intercalate into DNA, disrupting the normal base pairing and leading to mutations. This property makes it a valuable tool in genetic research and mutagenesis studies. Additionally, its interaction with enzymes and other proteins can modulate their activity, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

    2,6-Diaminopurine: Similar to 2,6,8-Triaminopurine but lacks the amino group at position 8.

    2-Aminopurine: Contains an amino group at position 2 and is used as a fluorescent probe in molecular biology.

    8-Aminopurine: Contains an amino group at position 8 and is studied for its mutagenic properties.

Uniqueness: this compound is unique due to the presence of three amino groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt base pairing sets it apart from other similar compounds, making it a valuable tool in genetic research and potential therapeutic applications .

Properties

IUPAC Name

7H-purine-2,6,8-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N7/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H7,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUSUXSXQXLDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1N=C(N2)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172145
Record name 2,6,8-Triaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18802-62-5
Record name 2,6,8-Triaminopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018802625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,8-Triaminopurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6,8-Triaminopurine
Reactant of Route 2
Reactant of Route 2
2,6,8-Triaminopurine
Reactant of Route 3
2,6,8-Triaminopurine
Reactant of Route 4
2,6,8-Triaminopurine
Reactant of Route 5
2,6,8-Triaminopurine
Reactant of Route 6
2,6,8-Triaminopurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.